molecular formula C18H25N3O2S B6440741 1-{[1-(4-tert-butylbenzenesulfonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole CAS No. 2549012-73-7

1-{[1-(4-tert-butylbenzenesulfonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole

Cat. No.: B6440741
CAS No.: 2549012-73-7
M. Wt: 347.5 g/mol
InChI Key: AWCIDLIMNFTHJX-UHFFFAOYSA-N
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Description

1-{[1-(4-tert-butylbenzenesulfonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, an azetidine ring, and a tert-butylbenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1-(4-tert-butylbenzenesulfonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-{[1-(4-tert-butylbenzenesulfonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

1-{[1-(4-tert-butylbenzenesulfonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in disease pathways.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical libraries.

    Material Science: The unique structural features of the compound make it suitable for the development of novel materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-{[1-(4-tert-butylbenzenesulfonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group can enhance the compound’s binding affinity and specificity, while the pyrazole ring can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    1-{[1-(tert-Butoxycarbonyl)azetidin-3-yl]methyl}-1H-pyrazole-4-carboxylic acid: This compound features a similar azetidine and pyrazole structure but with different substituents.

    4-tert-Butylbenzenesulfonyl chloride: This compound shares the tert-butylbenzenesulfonyl group but lacks the azetidine and pyrazole rings.

Uniqueness

1-{[1-(4-tert-butylbenzenesulfonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the azetidine and pyrazole rings, along with the sulfonyl group, allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.

Properties

IUPAC Name

1-[[1-(4-tert-butylphenyl)sulfonylazetidin-3-yl]methyl]-4-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2S/c1-14-9-19-20(10-14)11-15-12-21(13-15)24(22,23)17-7-5-16(6-8-17)18(2,3)4/h5-10,15H,11-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWCIDLIMNFTHJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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